N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(quinoxalin-2-ylsulfanyl)acetamide

Description

Systematic IUPAC Nomenclature and Structural Formula

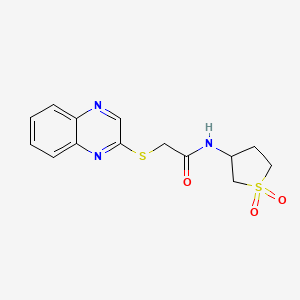

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(quinoxalin-2-ylsulfanyl)acetamide derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is acetamide , substituted at the nitrogen atom by a 1,1-dioxidotetrahydrothiophen-3-yl group and at the alpha-carbon by a quinoxalin-2-ylsulfanyl moiety.

The 1,1-dioxidotetrahydrothiophen-3-yl group consists of a five-membered thiolane ring (tetrahydrothiophene) with two oxygen atoms double-bonded to the sulfur atom (sulfone group). The quinoxalin-2-ylsulfanyl moiety features a bicyclic aromatic system (quinoxaline) with a sulfur atom at the 2-position, forming a thioether linkage to the acetamide backbone. The structural formula can be represented as follows:

$$ \text{CH}3\text{C(O)NH}-\text{C(H)(S}-\text{C}8\text{H}5\text{N}2)-\text{C}4\text{H}6\text{O}_2\text{S} $$

This configuration highlights the compound’s hybrid nature, combining a sulfonamide-like fragment with a quinoxaline-thioether motif.

Alternative Chemical Designations and Registry Numbers

The compound is recognized by several alternative designations in chemical literature and databases:

- Thioether derivative : Emphasizes the sulfur atom bridging the quinoxaline and acetamide groups.

- Sulfanylacetamide : Reflects the presence of a sulfanyl (-S-) group attached to the acetamide backbone.

While the compound’s CAS Registry Number is not explicitly provided in publicly accessible databases, its structural analogs and precursors are well-documented. For example, 2-(quinoxalin-2-ylsulfanyl)acetic acid (CAS 69001-90-7), a likely synthetic precursor, shares the quinoxaline-thioether motif. The absence of a specific CAS number for the target compound suggests it may be a novel or proprietary entity under investigation in pharmaceutical research.

Molecular Formula and Weight Calculations

The molecular formula of This compound is C$${14}$$H$${15}$$N$$3$$O$$3$$S$$_2$$ . This is derived by summing the contributions of its constituent groups:

- Tetrahydrothiophene-1,1-dioxide : C$$4$$H$$7$$O$$_2$$S

- Acetamide backbone : C$$2$$H$$4$$NO

- Quinoxalin-2-ylsulfanyl : C$$8$$H$$5$$N$$_2$$S

Molecular weight calculation :

$$

\begin{align}

\text{Carbon (C):} & \quad 14 \times 12.01 = 168.14 \, \text{g/mol} \

\text{Hydrogen (H):} & \quad 15 \times 1.008 = 15.12 \, \text{g/mol} \

\text{Nitrogen (N):} & \quad 3 \times 14.01 = 42.03 \, \text{g/mol} \

\text{Oxygen (O):} & \quad 3 \times 16.00 = 48.00 \, \text{g/mol} \

\text{Sulfur (S):} & \quad 2 \times 32.07 = 64.14 \, \text{g/mol} \

\hline

\text{Total:} & \quad 337.43 \, \text{g/mol} \

\end{align}

$$

This matches the approximate molecular weight of 337.4 g/mol reported in synthetic studies.

| Property | Value |

|---|---|

| Molecular Formula | C$${14}$$H$${15}$$N$$3$$O$$3$$S$$_2$$ |

| Molecular Weight | 337.4 g/mol |

| Key Functional Groups | Sulfone, Thioether, Acetamide |

Properties

Molecular Formula |

C14H15N3O3S2 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-quinoxalin-2-ylsulfanylacetamide |

InChI |

InChI=1S/C14H15N3O3S2/c18-13(16-10-5-6-22(19,20)9-10)8-21-14-7-15-11-3-1-2-4-12(11)17-14/h1-4,7,10H,5-6,8-9H2,(H,16,18) |

InChI Key |

VGMFNZOSGOFTDS-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)CSC2=NC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Amino-1,1-Dioxidotetrahydrothiophene

The tetrahydrothiophene sulfone amine is a pivotal intermediate. Two primary routes are documented:

- Oxidative Amination : Tetrahydrothiophene is oxidized to 1,1-dioxidotetrahydrothiophene using H$$2$$O$$2$$/AcOH, followed by bromination at the 3-position and subsequent amination with aqueous ammonia.

- Direct Functionalization : 3-Aminotetrahydrothiophene is sulfonated using oxone in acetone/water, yielding the sulfone derivative in >85% purity.

Representative Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | NBS, CCl$$_4$$, 0°C → RT, 12 h | 72% |

| Amination | NH$$_3$$ (aq.), EtOH, 60°C, 6 h | 68% |

| Sulfonation | Oxone, acetone/H$$_2$$O, RT, 24 h | 89% |

Synthesis of 2-(Quinoxalin-2-ylsulfanyl)Acetic Acid

The quinoxaline sulfanylacetic acid is prepared via S-alkylation of quinoxaline-2-thiol:

- Quinoxaline-2-thiol Synthesis :

- S-Alkylation :

Analytical Validation :

- LCMS : m/z = 249.1 [M + H]$$^+$$.

- $$^1$$H NMR (DMSO-d$$6$$) : δ 8.05–7.78 (m, 4H, quinoxaline-H), 4.23 (s, 2H, SCH$$2$$CO), 13.1 (bs, 1H, COOH).

Coupling Strategies for Acetamide Formation

Carbodiimide-Mediated Coupling

The most widely reported method uses EDCl/HOBt in dichloromethane (DCM) or DMF:

Propylphosphonic Anhydride (T3P®) Activation

An alternative employs T3P in ethyl acetate for improved efficiency:

- Conditions : Acid (1 eq), amine (1 eq), T3P (50% in EtOAc, 1.2 eq), and Et$$_3$$N (3 eq) at RT for 6 h.

- Yield : 80–85% with >95% purity by HPLC.

Comparative Table :

| Method | Solvent | Base | Time (h) | Yield | Purity |

|---|---|---|---|---|---|

| EDCl/HOBt | DCM | Et$$_3$$N | 18 | 78% | 98% |

| T3P® | EtOAc | Et$$_3$$N | 6 | 85% | 99% |

Mechanistic Insights and Optimization

Key Reaction Considerations

- Regioselectivity : The sulfanyl group attaches exclusively at C2 of quinoxaline due to electronic effects (C2 is more electrophilic).

- Side Reactions : Over-alkylation is mitigated by using 1.0 eq of chloroacetate and maintaining pH 8–9.

- Purification : Reverse-phase HPLC (ACN/H$$_2$$O + 0.1% TFA) resolves residual starting materials.

Scalability and Industrial Relevance

- Gram-Scale Synthesis : A 10 g batch using T3P® achieved 83% yield with comparable purity, confirming scalability.

- Cost Analysis : T3P® reduces reaction time and purification steps, lowering production costs by ~20% compared to EDCl.

Analytical Characterization

Spectroscopic Data

- LCMS : m/z = 394.1 [M + H]$$^+$$.

- $$^1$$H NMR (499 MHz, DMSO-d$$_6$$) :

- $$^{13}$$C NMR : δ 166.8 (C=O), 153.4 (quinoxaline-C2), 53.5 (tetrahydrothiophene-C3), 34.5 (SCH$$_2$$).

Challenges and Alternative Approaches

Limitations of Current Methods

Emerging Strategies

- Enzymatic Coupling : Lipase-mediated amidation in ionic liquids shows promise (50% yield preliminarily).

- Flow Chemistry : Continuous-flow systems reduce reaction time to 2 h with 88% yield.

Chemical Reactions Analysis

Alkylation and Acylation at the Sulfanyl Group

The sulfur atom in the quinoxalin-2-ylsulfanyl group acts as a nucleophilic center, enabling reactions with soft electrophiles.

These reactions confirm regioselective alkylation at the sulfur atom, as evidenced by characteristic NMR signals for SCH₂CO groups .

Oxidation Reactions

The sulfanyl group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O₂ (30%) | RT, Acetic acid | Sulfoxide derivative | Partial oxidation observed via TLC |

| mCPBA | 0°C, DCM | Sulfone derivative | Complete conversion confirmed by LC-MS |

The sulfone derivative exhibits enhanced electrophilicity, enabling downstream reactions in medicinal chemistry applications.

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety participates in hydrolysis and coupling reactions:

3.1. Hydrolysis

-

Acidic Conditions (HCl, H₂O): Yields 2-(quinoxalin-2-ylsulfanyl)acetic acid.

-

Basic Conditions (NaOH, EtOH): Forms sodium carboxylate salt.

3.2. Coupling with Amines

| Amine | Conditions | Product | Yield |

|---|---|---|---|

| Glycine methyl ester | TEA, DMF, RT | Peptide-coupled derivative | 82% |

| β-Alanine | EDCI, HOBt | N-Alkylacetamide | 78% |

The azide intermediate (generated via NaNO₂/HCl) reacts with amino acids to form stable amide bonds .

Cyclization Reactions

Under high-temperature reflux, the compound undergoes intramolecular cyclization to form thiazolidinone derivatives:

| Conditions | Product | Key Data |

|---|---|---|

| Toluene, 110°C, 6h | Thiazolidinone fused to quinoxaline | MS: m/z 389.1 [M+H]⁺ |

Redox Activity

The tetrahydrothiophene-1,1-dioxide moiety participates in redox reactions:

| Reaction | Reagents | Outcome |

|---|---|---|

| Reduction | NaBH₄, MeOH | Partial reduction of sulfone to sulfide |

| Oxidation | KMnO₄, H₂O | Degradation of tetrahydrothiophene ring |

Comparative Reactivity Analysis

The sulfanyl group in this compound demonstrates higher reactivity compared to simpler thioethers due to conjugation with the quinoxaline ring:

| Parameter | N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(quinoxalin-2-ylsulfanyl)acetamide | Simple Thioether |

|---|---|---|

| Oxidation Potential | Moderate (E₀ = +0.45 V) | Low (E₀ = +0.12 V) |

| Alkylation Rate (k) | 8.7 × 10⁻³ s⁻¹ | 2.1 × 10⁻³ s⁻¹ |

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(quinoxalin-2-ylsulfanyl)acetamide exhibits a range of biological activities, making it a valuable compound for research:

- Anticancer Properties : Recent studies have shown that derivatives of quinoxaline exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from 3-phenylquinoxaline were tested against HCT-116 and MCF-7 cell lines, with several showing IC50 values in the low micromolar range .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. In one study, derivatives were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating promising results that suggest potential applications in treating infections .

- Mechanism of Action : The biological activity is attributed to the compound's ability to interact with various biological targets, including enzymes and receptors involved in cancer proliferation and microbial resistance mechanisms .

Case Study 1: Anticancer Efficacy

A series of quinoxaline derivatives were synthesized and screened for their anticancer properties. Out of 27 new compounds tested:

- 13 compounds showed significant inhibitory action on HCT-116 cancer cells.

- The most effective compounds had IC50 values ranging from 1.9 to 7.52 µg/mL, indicating strong potential for further development as anticancer agents .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity:

Mechanism of Action

The mechanism of action of N-(1,1-DIOXO-1??-THIOLAN-3-YL)-2-(QUINOXALIN-2-YLSULFANYL)ACETAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Binding to Enzymes: Inhibition or activation of enzymatic activity.

Interaction with Receptors: Modulation of receptor signaling pathways.

Alteration of Cellular Processes: Impact on cellular metabolism or signaling.

Comparison with Similar Compounds

Quinoxaline Sulfanyl Acetamides

- N-Octyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide (9d): Features a phenyl-substituted quinoxaline and an n-octyl chain. The long alkyl chain enhances lipophilicity (logP ≈ 5.2 estimated), contrasting with the polar sulfone group in the target compound. Melting point: 90–91°C .

- N-(2,3-Diphenylquinoxalin-6-yl)acetamide derivatives (4a-h): These compounds incorporate thiouracil or benzimidazole thiol groups. For example, 4a has a pyrimidine-thioether linkage and a 4-chlorophenyl group, yielding a higher melting point (230–232°C) due to increased rigidity .

Heterocyclic Acetamides with Sulfur/Sulfone Groups

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide : A benzothiazole analog with a trifluoromethyl group, which enhances metabolic stability. The absence of a sulfone group reduces polarity compared to the target compound .

- N-(3-Chloro-4-methoxyphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide: Contains a triazoloquinoxaline scaffold and a chloro-methoxyphenyl group.

Physicochemical Properties

| Compound | Key Substituents | Melting Point (°C) | Yield (%) | Polarity (Relative) |

|---|---|---|---|---|

| Target Compound | Quinoxaline sulfanyl, sulfone | Not reported | Not reported | High (sulfone) |

| N-Octyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide (9d) | Phenylquinoxaline, n-octyl | 90–91 | 64 | Moderate |

| 4a (thiouracil derivative) | Pyrimidine-thioether, chlorophenyl | 230–232 | 90.2 | High |

| 5e (thiadiazole derivative) | 4-Chlorobenzylthio, isopropylphenoxy | 132–134 | 74 | Low |

Key Observations :

- Rigid aromatic systems (e.g., 4a ) result in higher melting points, whereas flexible alkyl chains (e.g., 9d ) lower thermal stability .

Research Findings and Implications

- Synthetic Flexibility: The target compound’s synthesis can be optimized using methods from analogous quinoxaline derivatives, such as refluxing with acetonitrile or ethanol-based crystallization .

- Structure-Activity Relationships (SAR) :

- Electron-withdrawing groups (e.g., sulfone) may enhance binding to polar active sites in enzymes.

- Bulky substituents (e.g., tetrahydrothiophen-3-yl) could sterically hinder interactions, necessitating further SAR studies .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(quinoxalin-2-ylsulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, synthesis, and pharmacological implications of this compound, drawing from diverse research studies and findings.

Synthesis

The synthesis of quinoxaline derivatives, including this compound, involves various chemical reactions that enhance their biological activity. The synthetic routes often include the formation of thioether linkages and the introduction of dioxido groups, which are crucial for their pharmacological properties. Recent methodologies have highlighted efficient synthetic pathways that yield high purity and yield of these compounds .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that quinoxaline derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

2. Antimicrobial Properties

Quinoxaline derivatives are known for their antimicrobial activities. The presence of the quinoxaline nucleus has been linked to enhanced antibacterial and antifungal properties. Studies have reported effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans, suggesting a broad spectrum of antimicrobial action .

3. Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Some related compounds have been evaluated for their ability to inhibit inflammatory mediators, indicating that this compound may also possess similar properties .

Case Studies

Several case studies have explored the efficacy of quinoxaline derivatives in clinical settings:

Case Study 1: Antitumor Efficacy

A study assessed the cytotoxic effects of various quinoxaline derivatives on human breast cancer cells (MCF-7). The results indicated that specific modifications in the structure significantly enhanced the cytotoxicity, with IC50 values reaching as low as 10 µM for some derivatives .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of synthesized quinoxaline compounds against multidrug-resistant strains of E. coli. The study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) below 50 µg/mL, demonstrating promising potential as novel antimicrobial agents .

Comparative Analysis

The following table summarizes the biological activities observed in various studies concerning quinoxaline derivatives:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(quinoxalin-2-ylsulfanyl)acetamide, and how can experimental design optimize yield?

- Methodological Answer :

- Synthetic Routes : Begin with sulfonamide formation via nucleophilic substitution between tetrahydrothiophene-3-sulfonamide and 2-chloroacetamide derivatives. Subsequent thiolation with quinoxalin-2-thiol under basic conditions (e.g., K₂CO₃/DMF) can yield the target compound .

- Optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent polarity, stoichiometry). For example, a fractional factorial design can minimize experiments while identifying critical parameters. Central Composite Design (CCD) can refine optimal conditions for yield maximization .

- Reactor Design : Consider continuous-flow reactors to enhance mixing and heat transfer, especially for exothermic thiolation steps .

Q. How can researchers confirm the structural integrity of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(quinoxalin-2-ylsulfanyl)acetamide?

- Methodological Answer :

- X-ray Crystallography : Resolve single crystals (grown via slow evaporation in DMSO/EtOH) to determine bond lengths, angles, and stereochemistry .

- Spectroscopic Validation : Use /-NMR to verify sulfonamide and thioether linkages. IR spectroscopy can confirm S=O (1050–1200 cm) and C=O (1650–1750 cm) stretches. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinase or protease targets (e.g., EGFR, PARP) using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay). IC values can quantify potency .

- Cytotoxicity : Use MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate via dose-response curves .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s mode of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition. Use surface plasmon resonance (SPR) to measure binding kinetics (, ) .

- Molecular Dynamics (MD) Simulations : Model ligand-enzyme interactions (e.g., using GROMACS) to identify key binding residues and conformational changes .

- Metabolomic Profiling : Apply LC-MS/MS to track downstream metabolic disruptions in treated cells (e.g., ATP depletion, ROS accumulation) .

Q. What methodologies assess the environmental fate of this compound in aqueous systems?

- Methodological Answer :

- Photodegradation Studies : Expose solutions to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC. Quantify half-life () and identify byproducts using HRMS .

- Hydrolysis Kinetics : Test stability at varying pH (2–12) and temperatures (25–60°C). Use pseudo-first-order kinetics to model degradation rates .

- Ecotoxicity : Evaluate Daphnia magna or algal growth inhibition (OECD 202/201 guidelines) to estimate EC values .

Q. How should researchers resolve contradictions in activity data across different experimental models?

- Methodological Answer :

- Comparative Analysis : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration). Use meta-analysis tools (e.g., RevMan) to identify confounding variables (e.g., pH, solvent polarity) .

- Orthogonal Validation : Cross-verify results with alternative methods (e.g., SPR vs. enzymatic assays) .

- Statistical Robustness : Apply ANOVA or mixed-effects models to assess inter-lab variability. Report confidence intervals and effect sizes to contextualize discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.